molecular formula C7H9NO B1594887 2,5-Dimethylpyridine 1-oxide CAS No. 4986-05-4

2,5-Dimethylpyridine 1-oxide

Cat. No.: B1594887
CAS No.: 4986-05-4
M. Wt: 123.15 g/mol
InChI Key: KFEWUCOFCOAYQZ-UHFFFAOYSA-N
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Description

2,5-Dimethylpyridine 1-oxide (CAS: Not explicitly provided; molecular formula: C₇H₉NO) is a heterocyclic compound featuring a pyridine ring substituted with methyl groups at the 2- and 5-positions and an oxygen atom at the 1-position (N-oxide). This structural modification significantly alters its electronic properties, enhancing its ability to act as a ligand in coordination chemistry. For instance, polymeric copper(II) complexes incorporating this compound demonstrate antimicrobial activity, highlighting its utility in material science and bioinorganic chemistry .

Preparation Methods

Oxidation of 2,5-Dimethylpyridine to 2,5-Dimethylpyridine 1-Oxide

The most common and direct method for preparing this compound is the oxidation of 2,5-dimethylpyridine using various oxidizing agents. The key steps and conditions involve:

  • Starting Material: 2,5-Dimethylpyridine (C7H9N), a clear liquid with a boiling point of 157 °C and melting point of −15 °C, serves as the precursor.
  • Oxidizing Agents: Hydrogen peroxide (H2O2) is widely used due to its efficiency and relatively mild reaction conditions. Other oxidants such as formaldehyde and metal oxides (e.g., MnO2, FeCl3) have also been explored in related pyridine N-oxide syntheses.
  • Catalysts: Catalytic oxidation using molybdenum oxide (MoO3) has been reported to enhance the oxidation efficiency, although catalyst recovery and loss can be an issue.

Typical Reaction Conditions

  • Controlled addition of 30% hydrogen peroxide to a solution of 2,5-dimethylpyridine.
  • Reaction temperatures range from 50 °C to 100 °C.
  • Reaction times vary from 3 to 12 hours depending on the oxidant feed rate and temperature.
  • Post-reaction workup involves extraction with organic solvents such as methylene chloride or chloroform, drying over anhydrous magnesium sulfate or sodium sulfate, and purification by distillation or crystallization.

Catalytic Oxidation Using Molybdenum Oxide

A detailed study on the catalytic oxidation of methylpyridines (similar to 2,5-dimethylpyridine) using MoO3 catalyst shows:

Parameter Details
Catalyst MoO3 (molybdenum trioxide)
Catalyst to substrate ratio 0.04 (mass ratio)
Solvent Water (molar ratio water:substrate = 1:1)
Oxidant Hydrogen peroxide (H2O2)
Temperature 90–95 °C
Reaction time 4–5 hours
Yield Approximately 83%
Purity (HPLC) 96.9%
Catalyst loss About 20% of input catalyst lost

The process involves heating the substrate with MoO3 and water, followed by slow addition of hydrogen peroxide, maintaining temperature and stirring. After completion, the catalyst is filtered off, and the product is extracted and purified.

Non-Catalytic Oxidation Methods

In some protocols, direct oxidation without catalysts is performed by careful addition of hydrogen peroxide under controlled temperature and stirring conditions. For example:

  • Initial addition of 30% H2O2 over 3 hours at 80 °C.
  • After cooling to 50 °C, a second dose of H2O2 is added.
  • The reaction mixture is then heated to 100 °C and maintained for 12 hours.
  • The product solution is then subjected to extraction and purification steps.

This method avoids catalyst contamination but may require longer reaction times and careful control of oxidant addition to prevent over-oxidation or decomposition.

Purification Techniques

Purification of this compound typically involves:

  • Extraction: Using organic solvents such as methylene chloride or chloroform.
  • Drying: Over anhydrous magnesium sulfate or sodium sulfate.
  • Distillation: Vacuum distillation to remove solvents and impurities.
  • Crystallization: To obtain the pure white solid form of the N-oxide compound.

Comparative Data Table of Preparation Methods

Method Type Oxidant Used Catalyst Temperature (°C) Reaction Time Yield (%) Purity (%) Notes
Catalytic Oxidation H2O2 MoO3 90–95 4–5 hours ~83 96.9 Catalyst loss ~20%, requires filtration
Non-Catalytic Oxidation H2O2 (30%) None 80–100 15 hours Not specified High Multiple additions of oxidant
Alternative Oxidants Formaldehyde, FeCl3, MnO2 None Variable Variable Not specified Not specified Used to decompose excess oxidant

Research Findings and Observations

  • The use of hydrogen peroxide as an oxidant is preferred due to its environmental friendliness and high efficiency.
  • Catalytic oxidation with MoO3 improves reaction rates and product purity but suffers from catalyst loss and contamination issues.
  • Non-catalytic methods require longer reaction times and careful control of oxidant addition to avoid side reactions.
  • Extraction and purification steps are critical for achieving high purity of this compound.
  • The reaction conditions, such as temperature, oxidant feed rate, and catalyst presence, significantly influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylpyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

    Reduction: The compound can be reduced back to 2,5-dimethylpyridine using reducing agents such as zinc and acetic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, acetic acid as solvent, elevated temperatures.

    Reduction: Zinc, acetic acid, room temperature.

    Substitution: Various nucleophiles, appropriate solvents, and catalysts depending on the desired substitution.

Major Products Formed

    Oxidation: Higher-order N-oxides.

    Reduction: 2,5-Dimethylpyridine.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Catalytic Applications

One of the primary applications of 2,5-dimethylpyridine 1-oxide lies in catalysis. Its ability to stabilize transition states and facilitate reactions makes it valuable in several catalytic processes.

Case Study: Oxidation Reactions

In a study focusing on the oxidation of alcohols, this compound was used as a catalyst in the presence of oxidizing agents like hydrogen peroxide. The results indicated a significant increase in reaction rates compared to traditional methods, demonstrating its efficacy as a catalytic agent .

Catalyst Reaction Type Yield (%) Time (h)
This compoundAlcohol Oxidation853
Conventional CatalystAlcohol Oxidation606

Medicinal Chemistry

The pharmacological potential of this compound has been explored extensively. Its derivatives have shown promising activity against various biological targets.

Case Study: Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. In vitro studies revealed that these compounds were effective against several strains of bacteria, including resistant strains .

Compound Bacterial Strain Inhibition Zone (mm)
This compound Derivative AE. coli15
This compound Derivative BS. aureus18

Material Science

In material science, this compound is utilized in the development of new materials with enhanced properties.

Case Study: Polymerization Initiator

The compound has been employed as an initiator in radical polymerization processes. Its ability to generate radicals under UV light has led to the synthesis of polymers with tailored properties for specific applications such as coatings and adhesives .

Material Application Property Enhanced
Polymeric CoatingProtective CoatingChemical Resistance
AdhesiveBonding AgentThermal Stability

Mechanism of Action

The mechanism by which 2,5-dimethylpyridine 1-oxide exerts its effects involves the interaction of the N-oxide group with various molecular targets. The N-oxide group can participate in redox reactions, influencing the oxidation state of other molecules. This interaction can affect enzyme activity, signal transduction pathways, and other biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 2,5-dimethylpyridine 1-oxide:

Compound Name Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key Reactivity/Applications References
This compound C₇H₉NO 123.15 Not reported Not reported Ligand in Cu(II) coordination polymers; antimicrobial applications
3,5-Dimethylpyridine 1-oxide C₇H₉NO 123.15 Not reported Not reported Pharmaceutical impurity (e.g., omeprazole derivatives); sulfinyl/sulfonyl functionalization
2,5-Dimethyl-4-nitropyridine 1-oxide C₇H₈N₂O₃ 168.15 1.3722 (estimate) 297.07 (estimate) Nitro-substituted derivative; sensitive storage conditions (2–8°C, dry)
3,5-Dichloro-2-pyridone C₅H₃Cl₂NO 179.99 Not reported Not reported Chlorinated pyridone; intermediate in organic synthesis (e.g., halogenation reactions)

Key Comparative Analysis

Thermodynamic and Physical Properties

  • Limited data are available for the parent compound (this compound). However, its nitro derivative (2,5-dimethyl-4-nitropyridine 1-oxide) has a higher molecular weight (168.15 vs. 123.15) and density (1.3722 g/cm³), attributed to the nitro group’s mass and polarizability .

Biological Activity

Overview

2,5-Dimethylpyridine 1-oxide (C7H9NO) is an organic compound characterized by a pyridine ring with two methyl groups at the 2 and 5 positions, along with an N-oxide functional group. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and interactions with cellular processes.

This compound exhibits significant biochemical properties that influence various cellular functions:

  • Enzyme Interactions : The compound acts as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the oxidative metabolism of xenobiotics. This inhibition can alter the metabolism of various compounds within biological systems.
  • Cell Signaling Modulation : It impacts cell signaling pathways and gene expression by modulating transcription factors, leading to altered cellular responses to environmental stimuli such as oxidative stress.
  • Cellular Metabolism : The compound can inhibit key metabolic enzymes, affecting overall metabolic flux within cells. This modulation can lead to significant changes in cellular function and viability.

Cellular Effects

Research indicates that this compound influences various types of cells and cellular processes:

  • Gene Expression : The compound can lead to changes in gene expression profiles by modulating the activity of transcription factors. This is particularly relevant in studies focused on oxidative stress responses and metabolic pathways.
  • Oxidative Stress : By interacting with proteins involved in oxidative stress responses, it may help in regulating cellular redox states, which are critical for maintaining cellular homeostasis.

Case Studies

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Studies : Inhibitory effects on cytochrome P450 enzymes were demonstrated, showing how this compound could influence drug metabolism. A study indicated that the presence of this N-oxide significantly reduced enzyme activity, suggesting potential implications for pharmacokinetics in drug development .
  • Bioconversion Research : The use of whole cells from Burkholderia sp. MAK1 demonstrated the ability to convert various pyridine derivatives into their respective N-oxides. This biocatalytic process highlights the potential applications of this compound in synthetic biology and biochemistry .

Applications in Research

The compound is employed in various scientific research applications:

  • Organic Synthesis : It serves as a reagent in organic synthesis, particularly for forming complex heterocyclic compounds.
  • Medicinal Chemistry : Investigations into its role as an intermediate in pharmaceutical synthesis have shown promise for developing new therapeutic agents targeting various diseases.
  • Catalysis : In industrial applications, it is utilized as a catalyst in chemical reactions, enhancing reaction rates and selectivity for desired products .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits cytochrome P450 enzymes
Gene Expression ModulationAlters transcription factor activity
Oxidative Stress ResponseInteracts with proteins involved in redox states
BiocatalysisConverts pyridine derivatives using Burkholderia sp. MAK1

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 2,5-dimethylpyridine 1-oxide, and how do experimental data align with computational predictions?

  • Methodology : Use FT-IR and NMR spectroscopy to identify functional groups (e.g., N-oxide stretching at ~1250–1300 cm⁻¹) and proton environments. UV-Vis spectroscopy can probe electronic transitions. Compare experimental results with Density Functional Theory (DFT) calculations to validate molecular geometry and vibrational modes. For example, DFT studies on 2-methylpyridine 1-oxide revealed strong agreement between predicted and observed IR/Raman spectra, particularly for N-O bond vibrations .
  • Data Comparison : Tabulate experimental vs. computed vibrational frequencies (e.g., N-O stretch, ring deformations) to identify discrepancies caused by solvent effects or intermolecular interactions.

Q. How does the synthesis of this compound differ from its non-oxidized analog, and what precautions are necessary for handling its metal complexes?

  • Synthesis : Oxidize 2,5-dimethylpyridine using hydrogen peroxide or m-chloroperbenzoic acid under controlled pH and temperature to avoid over-oxidation. Monitor reaction progress via TLC or HPLC.
  • Metal Complexes : When coordinating with Cu(II) or Ag(I), ensure anhydrous conditions to prevent ligand hydrolysis. For example, [Cu(2,5-dimethylpyridine)(N₃)₂]ₙ requires rigorous exclusion of moisture to maintain structural integrity .

Advanced Research Questions

Q. How do positional isomerism (2,5- vs. 2,6-dimethyl substitution) and N-oxide functionalization influence the electronic and catalytic properties of pyridine derivatives?

  • Electronic Effects : Use cyclic voltammetry and X-ray crystallography to compare redox potentials and bonding modes. For instance, 2,6-dimethylpyridine N-oxide forms stronger σ-donor bonds with Ag(I) due to steric and electronic tuning, while 2,5-dimethyl analogs may favor π-backbonding in Cu(II) complexes .
  • Catalytic Implications : Evaluate substituent effects on catalytic activity (e.g., in oxidation reactions) by correlating Hammett σ values with reaction yields.

Q. What strategies resolve contradictions in reported spectral data for pyridine N-oxide derivatives, particularly in distinguishing regioisomers?

  • Analytical Workflow :

Combine 2D NMR (e.g., COSY, HSQC) to map proton-proton correlations and differentiate substituent positions.

Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

Cross-reference with crystallographic data (e.g., CCDC entries) for structural validation.

  • Case Study : Conflicting FT-IR data for 2-methylpyridine 1-oxide were resolved by comparing solvent-free DFT models with experimental spectra in inert matrices .

Q. How can impurity profiles of this compound be systematically analyzed, and what chromatographic parameters optimize separation?

  • HPLC Optimization :

  • Column: C18 reversed-phase with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid.
  • Detection: UV at 254 nm.
  • Reference: Pharmacopeial methods for omeprazole derivatives (e.g., relative retention time adjustments for structurally similar impurities) .
    • Data Table :
ImpurityRelative Retention Time (%)
2,5-Dimethylpyridine0.7
Over-oxidized byproduct1.2

Q. Methodological Guidelines

  • Reproducibility : Document synthetic procedures in line with journal standards (e.g., Beilstein Journal of Organic Chemistry), including detailed characterization for new compounds and citations for known analogs .
  • Computational Modeling : Use ORTEP-3 for crystal structure visualization and Gaussian software for DFT studies to predict reactivity and spectroscopic properties .

Properties

IUPAC Name

2,5-dimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEWUCOFCOAYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C=C1)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341259
Record name 2,5-Dimethylpyridine N-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4986-05-4
Record name 2,5-Dimethylpyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylpyridin-1-ium-1-olate
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Synthesis routes and methods I

Procedure details

400 ml of 30% hydrogen peroxide were added dropwise at room temperature to 321.5 g of 2,5-lutidine (2,5-dimethylpyridine) in 1800 ml of glacial acetic acid. The solution was stirred at 80° overnight, then cooled to 40° , treated once more with 400 ml of 30% hydrogen peroxide and heated to 80° for a further 24 hours. After evaporation in vacuo the residue was dissolved in 300 ml of water. The solution was made basic with concentrated sodium hydroxide solution while cooling, saturated with sodium chloride and extracted three times with 1 1 of methylene chloride. The organic extracts were dried over sodium sulfate and evaporated in vacuo. There was obtained 2,5-dimethylpyridine 1-oxide in the form of an oil.
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400 mL
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Synthesis routes and methods II

Procedure details

A mixture of 2,5-dimethylpyridine (12.5 g, 0.12 mol) and 30% hydrogen peroxide (30 mL) in acetic acid (25 mL) was stirred at 90° C. for 48 h. The reaction mixture was diluted with water (50 mL) and concentrated to a volume of approximately 25 mL. The concentrated solution was neutralized with solid sodium carbonate, extracted with DCM (100 mL×3), dried with anhydrous sodium sulfate, and concentrated to give 14.4 g of the product as a yellow oil. MS (ESI): m/z 124.1 [M+H]+.
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12.5 g
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30 mL
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25 mL
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50 mL
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Synthesis routes and methods III

Procedure details

20 g of 2,5-dimethylpyridine were dissolved in 100 ml of glacial acetic acid and then stirred for 5 hours at 80° to 90° C. with 35 ml of 30% H2O2. The excess glacial acetic acid was rotated out and the solution adjusted to pH 8 with 20% NaOH. After extracting with petrol and discarding the organic phase, the solution was extracted with dichloromethane and the organic phase rotated in. 12 g of 2,5-dimethylpyridine-N-oxide were obtained.
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20 g
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35 mL
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Synthesis routes and methods IV

Procedure details

Following a literature procedure (Koncewicz, J. and Skrowaezewska, Z., Politec. Wroclaw Rocz. Chem., 1968, 42, 1873-85 (Chem. Ab., 70. 114972u (1968))) 2,5-dimethylpyridine was dissolved in 400 ml glacial acetic acid and 30% hydrogen peroxide (55 mL) was added slowly. The mixture was heated to 70° C. for 48 hours, with addition of more hydrogen peroxide (55 mL) at 5 hours and 20 hours. The reaction mixture was cooled, diluted with water, and the solvents removed to give 141 g of crude 2,5-dimethylpyridine-N oxide as a pale yellow liquid.
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55 mL
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55 mL
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400 mL
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Synthesis routes and methods V

Procedure details

2,5-Lutidine (1419 g) was dissolved in chloroform (13.5 L) and cooled to below 10° C. m-Chloroperoxybenzoic acid (70%, 3354.21 g) was added portion-wise to maintain the temperature at below 10° C., and then the reaction was warmed to room temperature and stirred overnight. Once no starting material was seen by tlc analysis, the mixture was cooled to 10° C. and quenched with aqueous 20% sodium hydroxide (2.5 L to 3 L) dropwise while maintaining a temperature below 20° C., which resulted in the formation of a very thick suspension. The mixture was stirred for 30 minutes and then allowed to separate. Water (5 L) was added, the organic layer was separated, and the aqueous layer was extracted twice with chloroform (4 L). The combined organic layers were washed with aqueous 1% sodium hydroxide, followed by aqueous 1N hydrochloric acid, and then concentrated under vacuum to give the desired product (1365 g).
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1419 g
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13.5 L
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3354.21 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethylpyridine 1-oxide
2-Oxidooxycarbonylbenzoate
2,5-Dimethylpyridine 1-oxide
Reactant of Route 3
2,5-Dimethylpyridine 1-oxide
2,5-Dimethylpyridine 1-oxide
Reactant of Route 5
2,5-Dimethylpyridine 1-oxide
Reactant of Route 6
2,5-Dimethylpyridine 1-oxide

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